8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one

Catalog No.
S548535
CAS No.
503468-95-9
M.F
C25H19NO3S
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzop...

CAS Number

503468-95-9

Product Name

8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one

IUPAC Name

8-dibenzothiophen-4-yl-2-morpholin-4-ylchromen-4-one

Molecular Formula

C25H19NO3S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C25H19NO3S/c27-21-15-23(26-11-13-28-14-12-26)29-24-17(6-3-9-20(21)24)19-8-4-7-18-16-5-1-2-10-22(16)30-25(18)19/h1-10,15H,11-14H2

InChI Key

JAMULYFATHSZJM-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56

Solubility

Soluble in DMSO, not in water

Synonyms

8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one, KU57788, NU 7441, NU-7441, NU7441

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56

Description

The exact mass of the compound 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one is 413.10856 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of dibenzothiophenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Genome Editing

Specific Scientific Field: This application falls under the field of Genome Editing .

Summary of the Application: NU7441 is an inhibitor of DNA-dependent protein kinase (DNA-PK), an enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway . It is highly selective for DNA-PK, with an IC₅₀ of 14 nM .

Methods of Application: In the context of genome editing, NU7441 is used to reduce the frequency of NHEJ and increase the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing .

Results or Outcomes: The use of NU7441 in genome editing has been shown to increase the efficiency of HDR, thereby improving the precision of CRISPR-Cas9 genome editing .

Cancer Research

Specific Scientific Field: This application is in the field of Cancer Research .

Summary of the Application: NU7441 has been used in cancer research to sensitize human cancer cell lines to DNA double-strand-break-inducing therapies (chemo- or radio-therapy) by inhibiting DNA-PK activity and delaying the repair of double-strand breaks .

Methods of Application: In cancer research, NU7441 is applied to human cancer cell lines. It works by inhibiting the activity of DNA-PK, thereby delaying the repair of DNA double-strand breaks induced by chemo- or radio-therapy .

Results or Outcomes: The application of NU7441 in cancer research has shown that it can sensitize human cancer cell lines to DNA double-strand-break-inducing therapies, potentially improving the effectiveness of these treatments .

8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one, commonly referred to as NU7441, is a synthetic compound known for its potent inhibition of DNA-dependent protein kinase (DNA-PK). This enzyme is crucial in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks. The compound has gained significant attention in cancer research due to its ability to sensitize cancer cells to various DNA-damaging agents, including ionizing radiation and chemotherapeutic drugs .

The primary reaction involving 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one is its interaction with DNA-PK. By inhibiting this kinase, NU7441 disrupts the NHEJ repair mechanism, leading to an accumulation of DNA damage in cancer cells. This mechanism enhances the efficacy of treatments that induce DNA double-strand breaks, such as radiation therapy and certain chemotherapeutics .

NU7441 exhibits a high level of selectivity for DNA-PK, with an IC₅₀ value of approximately 14 nM. Its biological activity has been demonstrated in various studies where it sensitizes human cancer cell lines to therapies that induce DNA damage. For instance, it has been shown to enhance the radiosensitivity of liver cancer cells and increase the effectiveness of doxorubicin in breast cancer cells . Additionally, it has been utilized in genome editing applications by increasing the efficiency of homology-directed repair (HDR) when used alongside CRISPR-Cas9 technology .

The synthesis of 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one involves several key steps starting from a chromenone derivative. The general synthetic route includes:

  • Formation of the Chromenone Backbone: This initial step typically involves the condensation of appropriate aromatic aldehydes and ketones.
  • Introduction of Morpholino Group: The morpholino group is introduced through nucleophilic substitution reactions.
  • Attachment of Dibenzothienyl Moiety: This step often requires specific coupling reactions under controlled conditions to ensure high yield and purity.

The applications of 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one are primarily centered around its role as a DNA-PK inhibitor:

  • Cancer Research: It is extensively used to enhance the effectiveness of radiotherapy and chemotherapy by sensitizing tumors to DNA damage.
  • Genome Editing: NU7441 is utilized in CRISPR-Cas9 systems to promote homology-directed repair, enhancing gene editing efficiency .

Interaction studies have demonstrated that NU7441 effectively inhibits DNA-PK activity, leading to reduced NHEJ repair efficiency. This inhibition results in increased accumulation of DNA damage within cancer cells, thereby enhancing their susceptibility to therapeutic agents that induce double-strand breaks. Research indicates that combining NU7441 with other chemotherapeutics can significantly improve treatment outcomes in various cancer models .

Several compounds share structural similarities or biological functions with 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one. Here are a few notable examples:

Compound NameStructure TypeKey Features
KU57788 (another name for NU7441)Benzopyran derivativeSelective DNA-PK inhibitor; similar activity
KU-57788Chromenone derivativePotent inhibitor with similar mechanisms
AZD7648Selective DNA-PK inhibitorCompetes with ATP; similar application in oncology
M3814Dual-targeting agentInhibits both DNA-PK and ATM; broader activity

Uniqueness: What sets 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one apart from these compounds is its specific structural attributes that confer high selectivity towards DNA-PK without significantly affecting other kinases involved in DNA repair pathways. This selectivity is crucial for minimizing off-target effects during cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

5

Exact Mass

413.10856464 g/mol

Monoisotopic Mass

413.10856464 g/mol

Heavy Atom Count

30

Appearance

Off-white to beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XF6ZJD5WGU

Other CAS

503468-95-9

Wikipedia

NU-7441

Dates

Modify: 2023-08-15
1: Tichy A, Durisova K, Salovska B, Pejchal J, Zarybnicka L, Vavrova J, Dye NA, Sinkorova Z. Radio-sensitization of human leukaemic MOLT-4 cells by DNA-dependent protein kinase inhibitor, NU7441. Radiat Environ Biophys. 2013 Oct 8. [Epub ahead of print] PubMed PMID: 24100951.
2: Tavecchio M, Munck JM, Cano C, Newell DR, Curtin NJ. Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination. Cancer Chemother Pharmacol. 2012 Jan;69(1):155-64. doi: 10.1007/s00280-011-1662-4. Epub 2011 Jun 1. PubMed PMID: 21630086.
3: Zhao Y, Thomas HD, Batey MA, Cowell IG, Richardson CJ, Griffin RJ, Calvert AH, Newell DR, Smith GC, Curtin NJ. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441. Cancer Res. 2006 May 15;66(10):5354-62. PubMed PMID: 16707462.
4: Leahy JJ, Golding BT, Griffin RJ, Hardcastle IR, Richardson C, Rigoreau L, Smith GC. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries. Bioorg Med Chem Lett. 2004 Dec 20;14(24):6083-7. PubMed PMID: 15546735.

Explore Compound Types